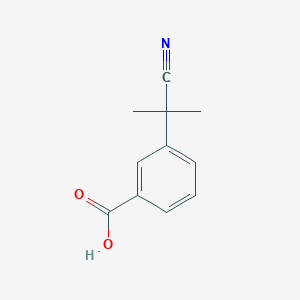

3-(2-Cyanopropan-2-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-cyanopropan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-11(2,7-12)9-5-3-4-8(6-9)10(13)14/h3-6H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCTXXVTZNQKAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30720406 | |

| Record name | 3-(2-Cyanopropan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872091-00-4 | |

| Record name | 3-(2-Cyanopropan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(2-Cyanopropan-2-yl)benzoic acid chemical properties

An In-depth Technical Guide to 3-(2-Cyanopropan-2-yl)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound (CAS No: 872091-00-4), a bifunctional organic compound with significant potential as a building block in medicinal chemistry and materials science. This document details the compound's structural attributes, physicochemical data, a proposed synthetic pathway, and an analysis of its expected spectroscopic profile. Furthermore, it explores the distinct reactivity of its carboxylic acid and tertiary nitrile functional groups, offering insights for its strategic application in complex molecular synthesis. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their work.

Introduction and Overview

This compound is a substituted aromatic carboxylic acid. Its structure incorporates a benzoic acid moiety, a cornerstone in pharmaceutical design, and a 2-cyanopropan-2-yl group, which introduces a sterically hindered tertiary nitrile. The presence of these two chemically distinct functional groups—a carboxylic acid capable of forming amides and esters, and a nitrile group that can be hydrolyzed or reduced—makes it a versatile intermediate for creating complex molecular architectures. Cyanobenzoic acid derivatives are crucial intermediates in the synthesis of various pharmaceuticals, agrochemicals, and functional polymers[1][2]. This guide serves to consolidate the known properties of this compound and provide expert analysis of its synthetic and application potential.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. The data is compiled from chemical supplier databases and computational predictions.

| Property | Value | Reference(s) |

| CAS Number | 872091-00-4 | [3][4][5] |

| Molecular Formula | C₁₁H₁₁NO₂ | [3][5] |

| Molecular Weight | 189.21 g/mol | [3][6] |

| Appearance | Powder | N/A |

| Purity | ≥98% (Typical) | [3] |

| Synonyms | 3-(1-Cyano-1-methylethyl)benzoic acid | N/A |

| Boiling Point (Est.) | 360.0 ± 25.0 °C at 760 mmHg | [6] |

| Density (Est.) | 1.2 ± 0.1 g/cm³ | [6] |

| Storage Conditions | Room temperature, sealed in a dry environment | [3] |

Synthesis and Purification

While specific, peer-reviewed synthesis protocols for this compound are not widely published, a robust and logical pathway can be designed based on established organometallic and nitrile chemistry. The following multi-step synthesis is proposed, starting from commercially available 3-bromobenzoic acid.

Proposed Synthetic Workflow

The proposed synthesis involves three key steps: (1) Protection of the carboxylic acid via esterification, (2) Palladium-catalyzed cyanation to install the cyanopropan-2-yl group, and (3) Deprotection via ester hydrolysis to yield the final product.

Caption: Proposed three-step synthesis of the title compound.

Detailed Experimental Protocol (Proposed)

-

Step 1: Synthesis of Methyl 3-Bromobenzoate (Protection)

-

Dissolve 3-bromobenzoic acid in an excess of methanol (MeOH).

-

Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

-

Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester.

-

Causality: The carboxylic acid is protected as a methyl ester to prevent it from interfering with the organometallic reagents used in the subsequent cyanation step.

-

-

Step 2: Synthesis of Methyl 3-(2-Cyanopropan-2-yl)benzoate (Cyanation)

-

To a solution of methyl 3-bromobenzoate in an anhydrous, degassed solvent like N,N-dimethylacetamide (DMA), add acetone cyanohydrin.

-

Add the palladium catalyst (e.g., Pd(dppf)Cl₂), a cyanide source (e.g., Zn(CN)₂), a ligand (e.g., dppf), and a reducing agent (e.g., Zn dust).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.

-

Upon completion, cool the mixture, dilute with a suitable solvent, and filter to remove inorganic solids.

-

Purify the crude product via column chromatography on silica gel.

-

Causality: This step utilizes a palladium-catalyzed cross-coupling reaction, a powerful method for forming carbon-carbon bonds. Zinc cyanide is used as a less toxic and more effective cyanide source in many modern protocols, and the addition of zinc dust helps maintain the active Pd(0) catalytic species.

-

-

Step 3: Synthesis of this compound (Deprotection)

-

Dissolve the purified methyl ester from Step 2 in a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of lithium hydroxide (LiOH) and stir at room temperature until TLC indicates complete conversion.

-

Remove the THF under reduced pressure and dilute the remaining aqueous solution with water.

-

Acidify the solution to a pH of ~2 using dilute hydrochloric acid (HCl), which will precipitate the carboxylic acid product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

Causality: Saponification with LiOH is a standard method for hydrolyzing esters. The final acidification protonates the carboxylate salt, causing the neutral, less soluble carboxylic acid to precipitate, facilitating its isolation.

-

Spectroscopic Profile (Predicted)

No experimental spectra for this compound are publicly available. However, a detailed prediction of its key spectroscopic features can be made based on its structure and data from analogous compounds.

-

¹H NMR Spectroscopy:

-

~1.7 ppm (singlet, 6H): This signal corresponds to the six equivalent protons of the two methyl groups on the cyanopropan-2-yl moiety. The singlet multiplicity is due to the absence of adjacent protons.

-

~7.5-8.2 ppm (multiplet, 4H): The four protons on the meta-substituted benzene ring will produce a complex pattern in this region. One would expect to see signals approximating a triplet, two doublets, and a singlet near the carboxyl group.

-

>10 ppm (broad singlet, 1H): The acidic proton of the carboxylic acid will appear as a broad singlet at a significantly downfield chemical shift. This peak's position and broadness are concentration-dependent and it can exchange with D₂O.[7]

-

-

¹³C NMR Spectroscopy:

-

~28-30 ppm: Signals for the two equivalent methyl carbons.

-

~35-40 ppm: Signal for the quaternary carbon attached to the cyano group.

-

~122 ppm: Signal for the nitrile (C≡N) carbon.

-

~128-135 ppm: A set of four signals for the aromatic carbons.

-

~170-175 ppm: The signal for the carbonyl carbon of the carboxylic acid.[7]

-

-

Infrared (IR) Spectroscopy:

-

2500-3300 cm⁻¹ (very broad): This broad absorption is characteristic of the O-H stretching vibration of a carboxylic acid that is participating in hydrogen bonding to form a dimer.[8][9]

-

~2235 cm⁻¹ (sharp, medium-weak): This corresponds to the C≡N stretching vibration of the nitrile group.

-

~1700 cm⁻¹ (sharp, strong): This strong absorption is characteristic of the C=O stretching vibration of the carboxylic acid carbonyl group.[8][9]

-

~1600, 1450 cm⁻¹: Aromatic C=C stretching vibrations.

-

~1300 cm⁻¹: C-O stretching and O-H bending vibrations.

-

Chemical Reactivity and Mechanistic Considerations

The molecule's utility stems from the differential reactivity of its two primary functional groups.

-

Carboxylic Acid Group: This group is the more reactive site under many conditions. It will readily undergo standard transformations:

-

Esterification: Reaction with alcohols under acidic catalysis.

-

Amidation: Conversion to an acyl chloride (e.g., using SOCl₂) followed by reaction with an amine, or direct coupling with an amine using peptide coupling reagents (e.g., DCC, EDC). This is a cornerstone reaction in drug development.

-

Reduction: Can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[10]

-

-

Nitrile Group: The tertiary nitrile is relatively robust and less reactive than the carboxylic acid.[11] This chemoselectivity allows for modification of the acid group while leaving the nitrile intact. However, the nitrile can be transformed under more forcing conditions:

-

Hydrolysis: Can be hydrolyzed to a carboxylic acid (yielding a di-acid) or an amide under strong acidic or basic conditions with heat.[11]

-

Reduction: Can be reduced to a primary amine using reagents like LiAlH₄ or catalytic hydrogenation, providing a route to introduce a basic center.

-

The bulky 2-cyanopropan-2-yl group may exert moderate steric hindrance on the ortho positions of the benzene ring (positions 2 and 4), potentially influencing the regioselectivity of electrophilic aromatic substitution reactions.

Applications in Research and Drug Development

This compound is a valuable building block for creating libraries of complex small molecules for screening.

-

Scaffold for Drug Discovery: The benzoic acid moiety can be converted into an amide, a common functional group in drug candidates, while the nitrile can be used as a handle for further diversification or as a polar group to modulate physicochemical properties.

-

Intermediate for Known APIs: Related compounds, such as 3-(1-cyanoethyl)benzoic acid, are known intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Ketoprofen.[12] This suggests that the title compound could be used to synthesize novel analogues of existing drugs.

-

Materials Science: As a bifunctional aromatic compound, it could potentially be used in the synthesis of specialty polymers or liquid crystals where the rigid core and polar functional groups can influence material properties.[1]

Safety and Handling

-

Hazard Identification: This compound is classified as an irritant.[5] Contact may cause skin and serious eye irritation.

-

Handling Precautions: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing dust.

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of soap and water. Seek medical attention if irritation persists.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method - Google Patents [patents.google.com]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. 872091-00-4|this compound|BLD Pharm [bldpharm.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. This compound | CAS#:872091-00-4 | Chemsrc [chemsrc.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. nbinno.com [nbinno.com]

3-(2-Cyanopropan-2-yl)benzoic acid synthesis route

An In-Depth Technical Guide to the Synthesis of 3-(2-Cyanopropan-2-yl)benzoic Acid

Abstract

This technical guide provides a comprehensive, step-by-step methodology for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The proposed synthetic route is a robust, five-step process commencing from commercially available 3-bromobenzoic acid. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also in-depth explanations of the underlying reaction mechanisms and strategic considerations for each transformation. The synthesis involves esterification, palladium-catalyzed Kumada coupling, radical-mediated benzylic bromination, nucleophilic substitution, and final hydrolysis. Each step has been designed to be high-yielding and scalable, with protocols that are self-validating through clear procedural instructions and analytical checkpoints.

Introduction and Synthetic Strategy

This compound is a bifunctional organic molecule featuring a carboxylic acid and a quaternary nitrile. This unique substitution pattern makes it an attractive intermediate for the synthesis of complex molecular architectures, including novel pharmaceuticals and functional polymers. The strategic challenge in its synthesis lies in the regioselective introduction of the 2-cyanopropan-2-yl moiety onto the benzoic acid scaffold.

This guide outlines a logical and efficient five-step synthetic pathway, as depicted below. The core strategy involves:

-

Protection of the reactive carboxylic acid group via esterification.

-

Carbon-carbon bond formation to introduce the isopropyl backbone using a Kumada cross-coupling reaction.

-

Functionalization of the benzylic position through selective radical bromination.

-

Introduction of the nitrile group via a nucleophilic substitution reaction.

-

Deprotection to reveal the final carboxylic acid.

Caption: Overall workflow for the synthesis of this compound.

Step 1: Protection via Fischer Esterification

Causality and Expertise: The carboxylic acid proton is acidic and would interfere with the strongly basic Grignard reagent used in the subsequent Kumada coupling step. Therefore, protection of this functional group is paramount. Fischer-Speier esterification is a classic, reliable, and scalable method for this purpose, utilizing an excess of the alcohol (methanol) to drive the equilibrium towards the ester product, in accordance with Le Châtelier's principle.[1]

Mechanism: The reaction proceeds via acid-catalyzed nucleophilic acyl substitution. The catalytic acid (H₂SO₄) protonates the carbonyl oxygen of the benzoic acid, enhancing the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl. A series of proton transfers and the elimination of a water molecule yield the methyl ester and regenerate the acid catalyst.[2][3][4]

Experimental Protocol: Synthesis of Methyl 3-bromobenzoate

-

Reagent Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromobenzoic acid (20.1 g, 100 mmol) and methanol (200 mL, excess).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (2 mL, ~36 mmol) dropwise to the mixture. Caution: The addition is exothermic.

-

Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and reduce the volume of methanol by approximately half using a rotary evaporator.

-

Extraction: Pour the concentrated mixture into a separatory funnel containing 200 mL of cold water and 100 mL of diethyl ether. Shake vigorously and separate the layers. Extract the aqueous layer with an additional 50 mL of diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with 100 mL of saturated sodium bicarbonate solution (to neutralize excess acid) and 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield methyl 3-bromobenzoate as a colorless oil. The product is often of sufficient purity for the next step.

Step 2: C-C Bond Formation via Kumada Coupling

Causality and Expertise: The Kumada coupling is a powerful palladium- or nickel-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a Grignard reagent and an organic halide.[5][6] This method is particularly effective for coupling sp²-hybridized carbons (the aryl bromide) with sp³-hybridized carbons (the isopropyl Grignard). A palladium catalyst, such as Pd(dppf)Cl₂, is chosen for its high efficiency and functional group tolerance.[7]

Mechanism: The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of methyl 3-bromobenzoate to form a Pd(II) complex.

-

Transmetalation: The organometallic Grignard reagent (isopropylmagnesium bromide) transfers its isopropyl group to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[8]

Caption: Catalytic cycle of the Kumada cross-coupling reaction.

Experimental Protocol: Synthesis of Methyl 3-isopropylbenzoate

-

Inert Atmosphere: All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Setup: In a 500 mL three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add methyl 3-bromobenzoate (21.5 g, 100 mmol) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 1.46 g, 2 mol%).

-

Solvent Addition: Add 200 mL of anhydrous tetrahydrofuran (THF) via cannula.

-

Grignard Addition: Cool the mixture to 0 °C in an ice bath. Add isopropylmagnesium bromide (1.0 M solution in THF, 120 mL, 120 mmol) dropwise via the dropping funnel over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated ammonium chloride solution (100 mL).

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield methyl 3-isopropylbenzoate.

Step 3: Benzylic Bromination with NBS

Causality and Expertise: To introduce a functional group handle for the subsequent cyanation, the tertiary benzylic hydrogen of the isopropyl group must be replaced. Free-radical bromination is highly selective for the weakest C-H bond, which in this case is the benzylic position, due to the resonance stabilization of the resulting benzylic radical.[9] N-Bromosuccinimide (NBS) is the reagent of choice as it maintains a low, steady concentration of Br₂, minimizing side reactions such as electrophilic aromatic substitution on the benzene ring.[10][11] A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the chain reaction.

Mechanism: The reaction proceeds via a radical chain mechanism:

-

Initiation: Heat or light causes the homolytic cleavage of the initiator (AIBN) to form radicals, which then react with NBS to generate a bromine radical (Br•).

-

Propagation: The bromine radical abstracts the tertiary benzylic hydrogen from methyl 3-isopropylbenzoate to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with Br₂ (generated in situ from HBr and NBS) to form the product and a new bromine radical, continuing the chain.[12][13]

-

Termination: The reaction terminates when two radicals combine.

Experimental Protocol: Synthesis of Methyl 3-(2-bromo-2-propyl)benzoate

-

Reagent Setup: In a 500 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve methyl 3-isopropylbenzoate (17.8 g, 100 mmol) in 250 mL of carbon tetrachloride (CCl₄).

-

Addition of Reagents: Add N-bromosuccinimide (NBS, 19.6 g, 110 mmol) and azobisisobutyronitrile (AIBN, 0.82 g, 5 mmol) to the solution.

-

Reaction: Heat the mixture to reflux (approximately 77 °C) and irradiate with a heat lamp or UV lamp to facilitate initiation. The reaction is typically complete within 2-4 hours, which can be observed by the succinimide byproduct floating to the surface.

-

Work-up: Cool the reaction mixture to room temperature and filter off the solid succinimide.

-

Purification: Wash the filtrate with water (2 x 100 mL) and brine (100 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude methyl 3-(2-bromo-2-propyl)benzoate, which can be used in the next step without further purification.

Step 4: Nucleophilic Substitution for Cyanation

Causality and Expertise: The introduction of the nitrile is achieved via a nucleophilic substitution reaction. The substrate is a tertiary benzylic bromide, which is sterically hindered for an S(N)2 attack. However, it can readily form a resonance-stabilized tertiary benzylic carbocation, making the S(_N)1 pathway highly favorable.[14][15][16] Sodium cyanide provides the cyanide nucleophile. A polar aprotic solvent like dimethyl sulfoxide (DMSO) is excellent for this reaction as it solvates the cation (Na⁺) well, leaving a "naked," highly reactive cyanide anion.

Mechanism (S(_N)1):

-

Carbocation Formation: The C-Br bond breaks heterolytically in a slow, rate-determining step to form a stable tertiary benzylic carbocation and a bromide ion.

-

Nucleophilic Attack: The cyanide ion (CN⁻) rapidly attacks the planar carbocation from either face, forming the C-CN bond.

Experimental Protocol: Synthesis of Methyl 3-(2-cyanopropan-2-yl)benzoate

-

Safety First: EXTREME CAUTION. Cyanide salts are highly toxic. This reaction must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment. Have a cyanide antidote kit available and be trained in its use. All glassware and waste must be decontaminated with bleach or hydrogen peroxide solution.[17]

-

Reagent Setup: In a 500 mL round-bottom flask, dissolve sodium cyanide (NaCN, 5.4 g, 110 mmol) in 150 mL of dimethyl sulfoxide (DMSO).

-

Substrate Addition: Add a solution of crude methyl 3-(2-bromo-2-propyl)benzoate (~100 mmol) in 50 mL of DMSO to the cyanide solution dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 3-5 hours. Monitor the reaction by TLC.

-

Work-up: Cool the mixture to room temperature and pour it into 500 mL of ice-water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Washing and Concentration: Combine the organic layers and wash thoroughly with water (to remove DMSO) and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 5: Deprotection via Hydrolysis

Causality and Expertise: The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. Acid-catalyzed hydrolysis is effective and involves heating the ester in an aqueous acidic solution. The use of excess water drives the equilibrium toward the products.[18][19]

Mechanism: This reaction is the microscopic reverse of the Fischer esterification. It begins with the protonation of the carbonyl oxygen, followed by nucleophilic attack by water, proton transfers, and elimination of methanol to yield the carboxylic acid.[20][21][22]

Experimental Protocol: Synthesis of this compound

-

Reagent Setup: In a 250 mL round-bottom flask, place methyl 3-(2-cyanopropan-2-yl)benzoate (e.g., 10.15 g, 50 mmol), 50 mL of glacial acetic acid, and 25 mL of 6 M hydrochloric acid.

-

Reaction: Heat the mixture to reflux (approximately 110-120 °C) for 8-12 hours.

-

Work-up: Cool the reaction mixture to room temperature. A precipitate may form upon cooling.

-

Isolation: Pour the mixture into 200 mL of cold water. Collect the solid product by vacuum filtration.

-

Purification: Wash the solid with cold water. The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Summary of Quantitative Data

| Step | Reaction | Starting Material | Key Reagents | Catalyst | Solvent | Temp. (°C) | Approx. Yield (%) |

| 1 | Esterification | 3-Bromobenzoic acid | Methanol | H₂SO₄ | Methanol | Reflux (65) | 90-95 |

| 2 | Kumada Coupling | Methyl 3-bromobenzoate | Isopropylmagnesium bromide | Pd(dppf)Cl₂ | THF | Reflux (66) | 75-85 |

| 3 | Bromination | Methyl 3-isopropylbenzoate | N-Bromosuccinimide | AIBN | CCl₄ | Reflux (77) | 80-90 (crude) |

| 4 | Cyanation | Methyl 3-(2-bromo-2-propyl)benzoate | Sodium Cyanide | - | DMSO | 60-70 | 70-80 |

| 5 | Hydrolysis | Methyl 3-(2-cyanopropan-2-yl)benzoate | HCl (aq) | - | Acetic Acid/Water | Reflux (110) | 85-95 |

-

Organic Chemistry Portal. (n.d.). Kumada Coupling. Retrieved from --INVALID-LINK--

-

LibreTexts Chemistry. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from --INVALID-LINK----INVALID-LINK--

-

University of Wisconsin-Madison. (n.d.). Handout Esterification and Acetalization. Retrieved from --INVALID-LINK--

-

Wikipedia. (2023). Kumada coupling. Retrieved from --INVALID-LINK--

-

Clark, J. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Chemguide. Retrieved from --INVALID-LINK--

-

NROChemistry. (n.d.). Kumada Coupling. Retrieved from --INVALID-LINK--

-

The Organic Chemistry Tutor. (2019, January 15). Mechanism of ester hydrolysis [Video]. YouTube. Retrieved from --INVALID-LINK--

-

Alfa Chemistry. (n.d.). Kumada Cross-Coupling Reaction. Retrieved from --INVALID-LINK--

-

Process Chemistry. (2025, October 16). Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions. Retrieved from --INVALID-LINK--

-

JoVE. (2025, May 22). Video: Esters to Carboxylic Acids: Acid-Catalyzed Hydrolysis. Retrieved from --INVALID-LINK--

-

Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from --INVALID-LINK--

-

Organic Chemistry. (2019, August 15). Fischer Esterification Example Mechanism, Synthesis of Ethylbenzoate [Video]. YouTube. Retrieved from --INVALID-LINK--

-

BenchChem. (2025). Application Notes and Protocols for the Esterification of 3-Bromobenzoic Acid. Retrieved from --INVALID-LINK--

-

Brainly. (2023, December 5). Draw the radical bromination mechanism of isopropyl benzene. Retrieved from --INVALID-LINK--

-

Professor Heath's Chemistry Channel. (2012, April 10). Organic Mechanism Fischer Esterification 004 [Video]. YouTube. Retrieved from --INVALID-LINK--

-

Brainly. (2023, November 14). Draw the radical bromination mechanism of isopropyl benzene. Retrieved from --INVALID-LINK--

-

Transtutors. (2025, January 27). Why does excess Br with isopropylbenzene lead to bromination of... Retrieved from --INVALID-LINK--

-

Jackson David Reynolds, MD. (2014, April 23). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism) [Video]. YouTube. Retrieved from --INVALID-LINK--

-

ResearchGate. (n.d.). Mechanism of the esterification between benzoic acid (and derivatives).... Retrieved from --INVALID-LINK--

-

Chegg. (2017, April 9). Draw the radical bromination mechanism of isopropylbenzene. Retrieved from --INVALID-LINK--

-

Organic Chemistry Portal. (n.d.). Nucleophilic displacement of a benzylic bromide using sodium cyanide. Retrieved from --INVALID-LINK--

-

The Organic Chemistry Tutor. (n.d.). SN1. Retrieved from --INVALID-LINK--

-

Master Organic Chemistry. (2025, July 3). The SN1 Reaction Mechanism. Retrieved from --INVALID-LINK--

-

BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution with Bromobenzyl Cyanide. Retrieved from --INVALID-LINK--

-

Pearson. (n.d.). Predict the products of the following reactions. (c) benzyl bromide + sodium cyanide. Retrieved from --INVALID-LINK--

-

Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from --INVALID-LINK--

-

LibreTexts Chemistry. (2024, September 30). 11.5: Characteristics of the SN1 Reaction. Retrieved from --INVALID-LINK--

-

The Organic Chemistry Tutor. (2020, July 20). 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns [Video]. YouTube. Retrieved from --INVALID-LINK--

-

ChemicalBook. (n.d.). 3-Bromobenzoic acid synthesis. Retrieved from --INVALID-LINK--

-

Penn State Pressbooks. (n.d.). 7.5 Characteristics of the SN1 Reaction – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from --INVALID-LINK--

-

ChemEd DL. (n.d.). Organic Chemistry: Radical Substitution: Radical bromination of hydrocarbons. Retrieved from --INVALID-LINK--

-

Chad's Prep®. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from --INVALID-LINK--

-

Chad's Prep®. (n.d.). Benzylic Bromination with NBS. Retrieved from --INVALID-LINK--

-

W. W. Norton & Company. (n.d.). Organic Reactions Nucleophilic Substitution. Retrieved from --INVALID-LINK--

-

Professor Dave Explains. (2020, November 20). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS) [Video]. YouTube. Retrieved from --INVALID-LINK--

-

Chemguy. (2014, August 16). NBS Benzylic Bromination of Alkylbenzene Compounds [Video]. YouTube. Retrieved from --INVALID-LINK--

-

Clark, J. (n.d.). Nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide. Retrieved from --INVALID-LINK--

-

PrepChem.com. (n.d.). Preparation of 3-bromobenzoic acid. Retrieved from --INVALID-LINK--

-

Truman State University. (2017). Fischer Esterification of 3-nitrobenzoic acid. Retrieved from --INVALID-LINK--

-

LibreTexts Chemistry. (2021, August 16). 3: Esterification (Experiment). Retrieved from --INVALID-LINK--

-

LibreTexts Chemistry. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from --INVALID-LINK--

-

Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag. Retrieved from --INVALID-LINK--

-

Royal Society of Chemistry. (n.d.). Hydrolysis and saponification of methyl benzoates. Green Chemistry. Retrieved from --INVALID-LINK--

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from --INVALID-LINK--

-

Sigma-Aldrich. (n.d.). Methyl 3-bromobenzoate. Retrieved from --INVALID-LINK--

-

Royal Society of Chemistry. (n.d.). PCCP. Retrieved from --INVALID-LINK--

-

PubChem. (n.d.). Methyl 3-bromobenzoate. Retrieved from --INVALID-LINK--

References

- 1. personal.tcu.edu [personal.tcu.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Kumada coupling - Wikipedia [en.wikipedia.org]

- 6. Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

- 7. Kumada Coupling | NROChemistry [nrochemistry.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 10. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 11. m.youtube.com [m.youtube.com]

- 12. brainly.com [brainly.com]

- 13. brainly.com [brainly.com]

- 14. organicchemistryguide.com [organicchemistryguide.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Video: Esters to Carboxylic Acids: Acid-Catalyzed Hydrolysis [jove.com]

- 20. chemguide.co.uk [chemguide.co.uk]

- 21. m.youtube.com [m.youtube.com]

- 22. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to 3-(2-Cyanopropan-2-yl)benzoic Acid: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 3-(2-Cyanopropan-2-yl)benzoic acid, a molecule with significant potential as a versatile building block in medicinal chemistry and drug development. This document delves into its chemical identity, offers a detailed, plausible synthetic route, explores its physicochemical properties, and discusses its potential applications based on the confluence of its structural motifs: a carboxylic acid, a cyano group, and a tertiary alkyl substituent on a benzene ring.

Chemical Identity and Nomenclature

Properly identifying a compound is the cornerstone of scientific research. This compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

The IUPAC name for this compound is This compound .

This name is derived by identifying the principal functional group, which is the carboxylic acid on the benzoic acid scaffold. The substituent at the 3-position is a 2-cyanopropan-2-yl group.

Synonyms: The compound is also known by other names in chemical literature and supplier catalogs, which include:

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing experimental conditions for its use in synthesis and for predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 872091-00-4 | [2][3][4] |

| Molecular Formula | C₁₁H₁₁NO₂ | [2][3][4] |

| Molecular Weight | 189.21 g/mol | [3] |

| Boiling Point | 360.0 ± 25.0 °C at 760 mmHg | [5] |

| Density | 1.2 ± 0.1 g/cm³ | [5] |

| Melting Point | Not available | [5] |

| Storage | Sealed in dry, Room Temperature | [2] |

Proposed Synthesis Protocol

Rationale for the Proposed Synthetic Route

The proposed synthesis is a two-step process starting from 3-bromobenzoic acid:

-

Cyanation of 3-Bromobenzoic Acid: This step introduces the nitrile functionality, a key component of the target molecule. This can be achieved through a nucleophilic substitution reaction.

-

Alkylation of 3-Cyanobenzoic Acid: The second step involves the introduction of the isopropyl group at the benzylic position of the cyano group.

This route is chosen for its reliance on common and well-understood reactions, and the availability of the starting materials.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Cyanobenzoic Acid from 3-Bromobenzoic Acid

This reaction is a nucleophilic aromatic substitution, where the bromide is displaced by a cyanide ion. A common method for this transformation is the Rosenmund-von Braun reaction, which uses a copper(I) cyanide catalyst.

Materials:

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-bromobenzoic acid (1 equivalent) and copper(I) cyanide (1.2 equivalents).

-

Add anhydrous DMF to the flask to dissolve the reactants.

-

Heat the reaction mixture to reflux (approximately 153 °C) under a nitrogen atmosphere and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a solution of ferric chloride in aqueous HCl to decompose the copper cyanide complex.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-cyanobenzoic acid.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound from 3-Cyanobenzoic Acid

This step involves the alkylation of the benzylic position of the nitrile. This can be achieved by deprotonation of the benzylic carbon followed by reaction with an alkylating agent.

Materials:

-

3-Cyanobenzoic acid (from Step 1)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (2.2 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 3-cyanobenzoic acid (1 equivalent) in anhydrous THF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes.

-

Add methyl iodide (2.5 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Caption: Proposed two-step synthesis of this compound.

Potential Applications in Drug Development

While specific biological activity data for this compound is not widely published, its structural features suggest several potential applications in drug discovery and development. Benzoic acid and its derivatives are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[9] The presence of the cyano and tertiary alkyl groups can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent benzoic acid scaffold.

As a Scaffold for Novel Therapeutics

The carboxylic acid group provides a handle for forming amides, esters, and other derivatives, allowing for the exploration of a large chemical space. The lipophilic 2-cyanopropan-2-yl group can enhance membrane permeability and potentially influence binding to hydrophobic pockets of target proteins.

Potential as an Intermediate in the Synthesis of Bioactive Molecules

This compound can serve as a key intermediate for the synthesis of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further points for chemical modification. For instance, benzoic acid derivatives are used in the synthesis of drugs for treating hyperlipidemia.[10]

Exploration in Specific Therapeutic Areas

-

Oncology: Many benzoic acid derivatives have been investigated as anticancer agents.[11] The unique substitution pattern of this compound could lead to novel interactions with cancer-related targets.

-

Neurodegenerative Diseases: Benzoic acid derivatives have also been explored as inhibitors of enzymes implicated in Alzheimer's disease.[12]

-

Infectious Diseases: The antimicrobial potential of benzoic acid derivatives is well-documented. The specific structure of this compound may offer advantages in overcoming microbial resistance.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. Its straightforward, plausible synthesis and the presence of multiple functional groups make it an attractive building block for the generation of diverse chemical libraries for high-throughput screening.

Future research should focus on:

-

Optimization of the proposed synthesis: Detailed experimental work is needed to optimize the reaction conditions and yields for the proposed synthetic route.

-

Comprehensive biological screening: The compound should be screened against a wide range of biological targets to identify potential therapeutic applications.

-

Structure-Activity Relationship (SAR) studies: Synthesis and evaluation of a library of derivatives will be crucial to understand how modifications to the core structure impact biological activity.

This technical guide provides a solid foundation for researchers to begin exploring the potential of this compound in the exciting and challenging field of drug discovery.

References

- 1. This compound-India Fine Chemicals [indiafinechemicals.com]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. 872091-00-4|this compound|BLD Pharm [bldpharm.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. This compound | CAS#:872091-00-4 | Chemsrc [chemsrc.com]

- 6. 3-Bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. lookchem.com [lookchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. preprints.org [preprints.org]

- 12. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(2-Cyanopropan-2-yl)benzoic Acid (CAS 872091-00-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity identified by CAS number 872091-00-4, 3-(2-Cyanopropan-2-yl)benzoic acid. The document collates available information on its chemical and physical properties, safety and handling, and commercial availability. Notably, a thorough review of scientific literature and patent databases reveals that this compound is primarily documented as a chemical intermediate. As of the current date, there is a significant absence of published data concerning its specific biological activity, mechanism of action, or established applications in experimental protocols. This guide serves as a foundational resource, presenting the existing knowledge and highlighting the current research gap for this compound.

Chemical & Physical Properties

This compound is a substituted benzoic acid derivative. Its core structure consists of a benzoic acid ring with a 2-cyanopropan-2-yl group at the meta-position.

| Property | Value | Source(s) |

| CAS Number | 872091-00-4 | [1][2][3] |

| Molecular Formula | C₁₁H₁₁NO₂ | [2] |

| Molecular Weight | 189.22 g/mol | [2] |

| Synonyms | 3-(1-Cyano-1-methylethyl)benzoic acid, 3-(2-Cyano-2-propyl)benzoic acid | [4] |

| Appearance | Powder | |

| Purity | Typically ≥98% | [5] |

| Boiling Point | 360.0 ± 25.0 °C at 760 mmHg | [6] |

| Density | 1.2 ± 0.1 g/cm³ | [6] |

| Storage | Sealed in a dry place at room temperature. | [5] |

Health, Safety, and Handling

Based on available safety data sheets, this compound is classified as an irritant.[2] The toxicological properties of this compound have not been fully investigated.[2] Therefore, standard laboratory precautions for handling research chemicals should be strictly followed.

Key Handling Precautions:

-

Personal Protective Equipment (PPE): Wear protective safety goggles, chemical-resistant gloves, and appropriate laboratory clothing.[2]

-

Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation.[2]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2]

-

Fire Fighting: Use carbon dioxide, dry chemical powder, or alcohol/polymer foam as extinguishing media. The compound may emit toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides, under fire conditions.[2]

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with generous quantities of running water and non-abrasive soap.[2]

-

Eye Contact: Rinse eyes with clean, running water for at least 15 minutes while keeping the eyes open.[2]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[2]

-

In all cases of exposure, seek medical attention.[2]

Mechanism of Action and Biological Activity: An Uncharted Territory

A comprehensive search of scientific literature and patent databases did not yield specific information on the mechanism of action or defined biological activity for this compound itself. The compound is mentioned in patent literature, often as an intermediate in the synthesis of more complex molecules. For instance, various patents describe general methods for producing cyanobenzoic acid derivatives for potential use in developing platelet aggregation inhibitors or other therapeutic agents, but they do not provide specific biological data for this particular compound.

The absence of dedicated research articles or in-vitro/in-vivo studies on 872091-00-4 suggests that its role is likely that of a building block in organic synthesis rather than a characterized bioactive agent. Researchers investigating this molecule would be venturing into novel scientific territory, and any findings on its biological effects would be original contributions to the field.

Potential Research Applications (Hypothetical)

Given its structure as a benzoic acid derivative, one could hypothesize potential, yet unproven, areas of investigation:

-

Antifungal Research: Some benzoic acid derivatives have shown antifungal activity by targeting fungal-specific enzymes like CYP53.[7] The antifungal potential of this compound remains to be explored.

-

Antimicrobial Studies: While a study on a significantly more complex cyanostyryl-oxoquinazolin-yl-benzoic acid derivative showed activity against Staphylococcus aureus, this provides no direct evidence for the activity of the much simpler this compound.[8]

-

Intermediate in Medicinal Chemistry: The primary and most evident application is its use as a scaffold or intermediate in the synthesis of novel compounds for drug discovery programs. Its carboxylic acid and cyano functionalities offer versatile handles for chemical modification.

Experimental Protocols: A Call for Development

Due to the lack of published applications, there are no established, peer-reviewed experimental protocols for the use of this compound in biological or cellular assays. Researchers would need to develop and validate their own protocols based on the specific research question.

General Solubility and Stock Solution Preparation Protocol (Recommended Starting Point)

This is a general guideline and will require optimization.

-

Objective: To prepare a high-concentration stock solution for use in subsequent assays.

-

Materials:

-

This compound (CAS 872091-00-4)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

-

-

Procedure:

-

Weigh out a precise amount of the compound using an analytical balance.

-

Add the appropriate volume of DMSO to achieve the desired molarity (e.g., 10 mM or 50 mM). The carboxylic acid moiety suggests potential solubility in aqueous bases, which could be an alternative solvent system to explore.

-

Vortex the solution thoroughly for several minutes to aid dissolution.

-

If solids persist, sonicate the vial in a water bath for 5-10 minutes.

-

Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store stock solutions at -20°C or -80°C for long-term stability.

-

-

Self-Validation: Before use in an assay, perform a visual inspection of the thawed aliquot for any signs of precipitation. A serial dilution in the final assay medium should be performed to check for solubility at the working concentration.

Visualization of Research Status

The current state of knowledge for this compound can be visualized as a starting point for further investigation rather than a well-defined pathway.

Caption: Knowledge map for CAS 872091-00-4.

Commercial Suppliers

This compound is available from several chemical suppliers, typically for research and development purposes.

| Supplier | Purity/Grades Offered |

| Matrix Scientific | Research Grade |

| ChemScene | Research Grade |

| BLDpharm | ≥98% |

| Reagentia | Various quantities (100mg, 250mg, 1g, etc.) |

| CymitQuimica | Min. 95% |

| India Fine Chemicals | Research Grade |

| Lead Sciences | 98% |

| Sapphire Bioscience | Various quantities (0.5g, 1g, etc.) |

Note: Availability and product specifications are subject to change. Please consult the respective supplier's website for the most current information.

Conclusion

This compound (CAS 872091-00-4) is a readily available chemical with well-defined physical and chemical properties. However, its biological role is entirely uncharacterized in the public domain. This presents both a challenge and an opportunity for the scientific community. For synthetic chemists, it is a useful building block. For pharmacologists, biochemists, and drug discovery professionals, it represents a blank slate, offering the potential for novel discoveries should it be subjected to systematic biological screening and investigation. Any future work on this compound will require foundational research to establish its bioactivity, mechanism of action, and potential therapeutic applications.

References

- 1. 872091-00-4|this compound|BLD Pharm [bldpharm.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. EP2251319B1 - Process for preparing derivatives of benzoic acid - Google Patents [patents.google.com]

- 4. This compound-India Fine Chemicals [indiafinechemicals.com]

- 5. This compound - Lead Sciences [lead-sciences.com]

- 6. This compound | CAS#:872091-00-4 | Chemsrc [chemsrc.com]

- 7. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unlocking Therapeutic Potential: A Technical Guide to 3-(2-Cyanopropan-2-yl)benzoic Acid in Medicinal Chemistry

Abstract

This technical guide provides an in-depth exploration of the prospective applications of 3-(2-Cyanopropan-2-yl)benzoic acid in the field of medicinal chemistry. While direct pharmacological data on this specific molecule is emerging, its structural features, particularly its benzoic acid scaffold, suggest a rich potential for therapeutic intervention across a spectrum of diseases. Drawing upon research on structurally analogous compounds and the established roles of relevant biological targets, this document will illuminate potential therapeutic avenues, propose mechanistic hypotheses, and provide detailed experimental frameworks for the scientific community. This guide is intended for researchers, scientists, and drug development professionals dedicated to the discovery of novel therapeutic agents.

Introduction: The Scientific Rationale

This compound (molecular formula C₁₁H₁₁NO₂, CAS No. 872091-00-4) is a small molecule that has primarily been utilized as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs)[1]. Its value in medicinal chemistry stems from a versatile structure that allows for further functionalization, making it a promising scaffold for the development of novel drug candidates targeting a range of conditions, including neurological and inflammatory diseases[1].

The presence of the benzoic acid moiety is of particular significance, as this structural motif is found in a multitude of compounds with diverse and potent biological activities, including anticancer and antimicrobial properties. This guide will delve into the untapped potential of this compound, postulating its engagement with key biological targets based on evidence from closely related analogues.

Potential Therapeutic Applications & Mechanistic Insights

Based on the pharmacological activity of structurally similar molecules, we can hypothesize several promising therapeutic applications for this compound.

Metabolic Disorders: A Dual-Action Hypothesis

A compelling study on 3-phenoxybenzoic acid derivatives, which share a core structure with our topic compound, revealed significant activity as both a peroxisome proliferator-activated receptor γ (PPARγ) agonist and a glucokinase activator. Specifically, the compound 2-cyanoprop-2-yl 3-phenoxybenzoate was identified as having these dual functions. This finding strongly suggests that this compound may also modulate these critical metabolic pathways.

PPARγ is a nuclear receptor that is a master regulator of adipocyte differentiation and plays a crucial role in glucose and lipid metabolism[2]. Agonists of PPARγ, such as the thiazolidinedione class of drugs, are effective insulin sensitizers used in the treatment of type 2 diabetes[3]. By activating PPARγ, these agents upregulate genes involved in glucose uptake and lipid storage, thereby improving insulin sensitivity[3].

Proposed Signaling Pathway:

Caption: Proposed PPARγ signaling pathway for this compound.

Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a pivotal role in glucose homeostasis[4][5]. In pancreatic β-cells, GK activity is the rate-limiting step for glucose-stimulated insulin secretion[4]. Small molecule glucokinase activators (GKAs) are being explored as a promising therapeutic strategy for type 2 diabetes as they can enhance insulin secretion and hepatic glucose uptake[6][7].

Proposed Mechanism of Action:

Caption: Proposed mechanism of glucokinase activation.

Neurological Disorders: Targeting Key Enzymes

The benzoic acid scaffold is prevalent in compounds targeting neurological disorders. Research into novel benzoic acid derivatives has highlighted their potential as inhibitors of acetylcholinesterase (AChE) and carbonic anhydrase (CA), both of which are implicated in the pathophysiology of Alzheimer's disease.

AChE is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. In Alzheimer's disease, there is a deficit in cholinergic neurons, and inhibiting AChE can increase the levels of acetylcholine in the synaptic cleft, providing symptomatic relief[8][9][10]. Furthermore, AChE has been implicated in the aggregation of amyloid-beta plaques, a hallmark of Alzheimer's disease[8].

Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide. In the brain, CAs are involved in pH regulation and neuronal signaling[11][12]. The inhibition of certain CA isozymes is a therapeutic strategy for various neurological disorders, including epilepsy and potentially Alzheimer's disease, where CA activation may be involved in cognitive and memory impairment[11][13][14][15].

Inflammation: Modulating Inflammatory Pathways

Chronic inflammation is a key component of numerous diseases. Benzoic acid derivatives have demonstrated anti-inflammatory properties through various mechanisms.

The P2Y14 receptor, a G protein-coupled receptor, plays a role in modulating inflammatory processes[16]. Antagonists of the P2Y14 receptor have the potential to be a novel class of anti-inflammatory agents[16][17][18]. The 3-substituted benzoic acid scaffold has been identified as a promising starting point for the development of potent P2Y14 receptor antagonists[17].

P2Y14 Receptor Signaling in Inflammation:

Caption: P2Y14 receptor signaling pathway in inflammation.

COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation[19]. Selective COX-2 inhibitors are a well-established class of anti-inflammatory drugs[19]. In silico studies of some salicylic acid derivatives have shown a higher affinity for COX-2 compared to acetylsalicylic acid, suggesting that other benzoic acid derivatives could also be effective COX-2 inhibitors[20].

Experimental Protocols & Methodologies

To validate the hypothesized therapeutic applications of this compound, a series of well-defined experimental protocols are necessary.

Synthesis of this compound

While several chemical suppliers offer this compound, for research purposes, a reliable synthesis protocol is invaluable. A potential synthetic route can be adapted from methods for producing similar cyanobenzoic acid derivatives. One plausible approach involves the reaction of a suitable benzoic acid precursor with a source of the 2-cyanopropan-2-yl group. A detailed, step-by-step protocol would require specific laboratory development and optimization. A general approach could involve:

-

Starting Material: 3-Bromobenzoic acid or a related derivative.

-

Introduction of the Cyano Group: A nucleophilic substitution reaction using a cyanide source.

-

Formation of the Alkyl Group: Subsequent alkylation steps.

-

Purification: Column chromatography and recrystallization to obtain the final product with high purity.

Note: Specific reaction conditions, reagents, and safety precautions must be determined by a qualified synthetic chemist.

In Vitro Assays for Target Validation

The following table summarizes key in vitro assays to assess the activity of this compound against the proposed targets.

| Target | Assay Type | Principle | Endpoint |

| PPARγ | Reporter Gene Assay | Measures the activation of a reporter gene under the control of a PPRE in cells transfected with PPARγ. | Luminescence or fluorescence signal. |

| Glucokinase | Enzymatic Assay | Measures the rate of glucose phosphorylation by recombinant glucokinase in the presence of the compound. | NADH or NADPH production measured spectrophotometrically. |

| AChE | Ellman's Assay | Measures the hydrolysis of acetylthiocholine by AChE, where the product reacts with DTNB to produce a colored compound. | Absorbance at 412 nm. |

| Carbonic Anhydrase | Stopped-Flow CO₂ Hydration Assay | Measures the enzyme-catalyzed hydration of CO₂. | Change in pH monitored by an indicator. |

| P2Y14 Receptor | cAMP Assay | Measures the inhibition of forskolin-stimulated cAMP production in cells expressing the P2Y14 receptor. | Luminescence or fluorescence signal. |

| COX-2 | Enzyme Immunoassay (EIA) | Measures the production of prostaglandins (e.g., PGE₂) from arachidonic acid by recombinant COX-2. | Colorimetric signal. |

Experimental Workflow for Target Validation

Caption: A generalized experimental workflow for target validation.

Conclusion and Future Directions

This compound represents a molecule of significant interest for medicinal chemists. While direct biological data is limited, the evidence from structurally related compounds provides a strong rationale for its investigation as a potential therapeutic agent for metabolic disorders, neurological diseases, and inflammatory conditions. The proposed mechanisms of action, centered around the modulation of key enzymes and receptors, offer a clear path for future research.

The experimental protocols and workflow outlined in this guide provide a robust framework for the scientific community to systematically evaluate the therapeutic potential of this promising scaffold. Further research, including the synthesis of analogues and in vivo studies, will be crucial to fully elucidate the pharmacological profile of this compound and its derivatives, and to ultimately determine their place in the landscape of modern therapeutics.

References

- 1. This compound [myskinrecipes.com]

- 2. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]

- 3. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucokinase - Wikipedia [en.wikipedia.org]

- 6. An allosteric activator of glucokinase impairs the interaction of glucokinase and glucokinase regulatory protein and regulates glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of acetylcholinesterase in the pathogenesis of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acetylcholinesterase in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cholinesterase Inhibitors for Alzheimerâs Disease [webmd.com]

- 11. Carbonic Anhydrase Activators for Neurodegeneration: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Carbonic Anhydrases as Potential Targets Against Neurovascular Unit Dysfunction in Alzheimer’s Disease and Stroke [frontiersin.org]

- 13. researchportal.tuni.fi [researchportal.tuni.fi]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 17. Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mechanistic Origins of Enzyme Activation in Human Glucokinase Variants Associated with Congenital Hyperinsulinism - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Biological Activity of 3-(2-Cyanopropan-2-yl)benzoic Acid Derivatives

Foreword: Navigating the Landscape of Novel Chemical Entities

In the realm of drug discovery and development, the exploration of novel chemical scaffolds is the cornerstone of innovation. This guide delves into the prospective biological activities of a relatively underexplored class of compounds: 3-(2-Cyanopropan-2-yl)benzoic acid derivatives. While direct biological data for this specific family of molecules is not yet prevalent in published literature, a wealth of information on structurally related compounds, particularly meta-substituted benzoic acids, provides a robust foundation for predictive analysis and a roadmap for future research. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of established principles and data-driven hypotheses to illuminate the potential therapeutic avenues for these intriguing derivatives.

The Benzoic Acid Scaffold: A Privileged Motif in Medicinal Chemistry

Benzoic acid and its derivatives are ubiquitous in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The carboxylic acid moiety is a key hydrogen bond donor and acceptor, frequently engaging in critical interactions within the active sites of enzymes and receptors. The biological profile of a benzoic acid derivative is profoundly influenced by the nature and positioning of substituents on the aromatic ring, which modulate the molecule's electronic character, lipophilicity, and steric profile.[2] These factors, in turn, govern the compound's pharmacokinetic and pharmacodynamic properties.

The Significance of Meta-Substitution: A Gateway to Diverse Biological Targets

The substitution pattern on the benzoic acid ring is a critical determinant of biological activity. While ortho- and para-substituted derivatives have been extensively studied, meta-substituted benzoic acids have emerged as ligands for a distinct and therapeutically relevant set of biological targets.

Anti-Inflammatory Potential via P2Y14 Receptor Antagonism

Recent research has identified 3-sulfonamido benzoic acid derivatives as potent antagonists of the P2Y14 receptor (P2Y14R).[4] This receptor is implicated in various inflammatory diseases, including acute lung injury.[4] The 3-substituted benzoic acid core appears to be a key pharmacophoric element for achieving high-affinity binding to P2Y14R. Antagonism of this receptor leads to a reduction in the inflammatory response, including a decrease in the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[4] This precedent suggests that this compound derivatives could be promising candidates for the development of novel anti-inflammatory agents.

Hypothesized Signaling Pathway for P2Y14R-Mediated Inflammation

Caption: Hypothesized P2Y14R signaling and point of intervention.

Anticancer Applications through Inhibition of Anti-Apoptotic Proteins

Another promising avenue for meta-substituted benzoic acids is in oncology. 2,5-substituted benzoic acid derivatives have been developed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. These proteins are often overexpressed in cancer cells, contributing to their survival and resistance to therapy. The benzoic acid core in these inhibitors forms a crucial hydrogen bond with an arginine residue (Arg263) in the binding pocket of Mcl-1. The meta-substituent, in this case, contributes to the overall binding affinity and selectivity. This suggests that the this compound scaffold could be explored for the development of novel anticancer agents that induce apoptosis in malignant cells.

Deconstructing the this compound Scaffold: A Structure-Activity Relationship (SAR) Perspective

The therapeutic potential of any compound series hinges on the interplay of its structural components. For this compound derivatives, both the meta-disposed carboxylic acid and the unique 2-cyanopropan-2-yl group are expected to play pivotal roles.

The Role of the 2-Cyanopropan-2-yl Moiety: A Bioisosteric View

The 2-cyanopropan-2-yl group is a distinctive feature of this compound class. While direct data on its biological effects are scarce, we can infer its potential contributions based on the principles of bioisosterism. A bioisostere is a chemical group that can replace another group while retaining the desired biological activity, often with improved properties.

-

Steric and Lipophilic Profile: The 2-cyanopropan-2-yl group possesses significant steric bulk, comparable to a tert-butyl group. This can influence how the molecule fits into a binding pocket, potentially enhancing selectivity. Lipophilicity is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[1][5][6] The cyanopropan moiety is expected to increase the lipophilicity of the parent benzoic acid, which could improve membrane permeability.

-

Electronic Effects and Hydrogen Bonding Potential: The nitrile (cyano) group is electron-withdrawing, which can influence the pKa of the carboxylic acid and the overall electron distribution of the aromatic ring. This, in turn, can affect binding interactions. The nitrogen atom of the nitrile can also act as a hydrogen bond acceptor, potentially forming additional interactions with a biological target that are not possible with a simple alkyl group.

The thoughtful incorporation of the 2-cyanopropan-2-yl group could therefore be a strategic element in designing derivatives with optimized potency, selectivity, and pharmacokinetic profiles.

Proposed Experimental Workflows for Biological Evaluation

To translate the hypothetical potential of this compound derivatives into tangible data, a systematic experimental approach is required. Below are detailed protocols for initial in vitro screening for the proposed anti-inflammatory and anticancer activities.

General Experimental Workflow for SAR-Guided Drug Discovery

Caption: A general experimental workflow for a structure-activity relationship (SAR) guided drug discovery program.

Protocol for P2Y14 Receptor Antagonist Assay (Anti-Inflammatory Screening)

Objective: To determine the ability of test compounds to inhibit the binding of a known agonist to the P2Y14 receptor.

Materials:

-

HEK293 cells stably expressing human P2Y14R

-

[³H]-UDP-glucose (radiolabeled agonist)

-

Test compounds (this compound derivatives)

-

Unlabeled UDP-glucose (for non-specific binding determination)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA)

-

96-well filter plates

-

Scintillation fluid and counter

Procedure:

-

Cell Membrane Preparation: Harvest HEK293-hP2Y14R cells and prepare a crude membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add:

-

50 µL of cell membrane suspension

-

50 µL of [³H]-UDP-glucose at a final concentration equal to its Kd

-

50 µL of test compound at various concentrations (e.g., 10 nM to 100 µM) or vehicle control. For non-specific binding, add a high concentration of unlabeled UDP-glucose (e.g., 100 µM).

-

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold binding buffer to separate bound from free radioligand.

-

Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding inhibited by the test compounds and determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).

Protocol for MTT Cytotoxicity Assay (Anticancer Screening)

Objective: To assess the ability of test compounds to reduce the viability of cancer cells in vitro.

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that reduces cell viability by 50%).

Illustrative Data Presentation

To facilitate the interpretation and comparison of experimental results, data should be presented in a clear and structured format.

Table 1: Hypothetical Anti-Inflammatory Activity of this compound Derivatives

| Compound ID | R¹ Substituent | R² Substituent | P2Y14R Antagonist IC₅₀ (nM) |

| Lead-001 | H | H | 1250 |

| Lead-002 | 4-Cl | H | 58.3 |

| Lead-003 | H | 4-OCH₃ | 245.1 |

| Lead-004 | 4-Cl | 4-OCH₃ | 12.7 |

| Reference | PPTN | - | 25.0 |

Table 2: Hypothetical Anticancer Activity of this compound Derivatives against MCF-7 Cells

| Compound ID | R¹ Substituent | R² Substituent | Cytotoxicity IC₅₀ (µM) |

| Lead-001 | H | H | > 100 |

| Lead-002 | 4-Cl | H | 22.5 |

| Lead-003 | H | 4-OCH₃ | 45.8 |

| Lead-004 | 4-Cl | 4-OCH₃ | 5.2 |

| Reference | Doxorubicin | - | 0.8 |

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. Based on the established biological activities of other meta-substituted benzoic acids, derivatives of this class are prime candidates for investigation as anti-inflammatory and anticancer agents. The unique physicochemical properties of the 2-cyanopropan-2-yl group may offer advantages in terms of potency, selectivity, and pharmacokinetic parameters.

The experimental protocols outlined in this guide provide a starting point for the systematic evaluation of these compounds. Future research should focus on the synthesis of a diverse library of derivatives to establish clear structure-activity relationships. Promising lead compounds should then be advanced to more complex cell-based assays and ultimately to in vivo models of inflammation and cancer to validate their therapeutic potential. The journey from a novel chemical entity to a clinically approved drug is long and arduous, but the foundational principles and predictive science outlined herein provide a clear and logical path forward for the exploration of this compound derivatives.

References